molecular formula C24H28ClN3O7 B2360286 4-(2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate CAS No. 1396807-42-3

4-(2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate

Cat. No.: B2360286
CAS No.: 1396807-42-3
M. Wt: 505.95
InChI Key: WYKLZXIEDKHREV-UHFFFAOYSA-N
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Description

4-(2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate is a chemical compound that has garnered significant interest due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a piperidine ring, a chlorobenzyl group, and an acetamido group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorobenzyl group. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step involves the reaction of the piperidine ring with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Acetamido Group: This is typically done by reacting the intermediate with acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the intermediate with benzamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiplasmodial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-4-piperidinylmethanol: Shares the piperidine and chlorobenzyl moieties but differs in the functional groups attached.

    Phenyl Boronic Acid Derivatives:

Uniqueness

4-(2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]benzamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3.C2H2O4/c23-19-5-1-16(2-6-19)14-29-15-17-9-11-26(12-10-17)13-21(27)25-20-7-3-18(4-8-20)22(24)28;3-1(4)2(5)6/h1-8,17H,9-15H2,(H2,24,28)(H,25,27);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKLZXIEDKHREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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